Di-n-hexylsilane
Description
Structure
2D Structure
Properties
CAS No. |
1002-78-4 |
|---|---|
Molecular Formula |
C12H26Si |
Molecular Weight |
198.42 g/mol |
InChI |
InChI=1S/C12H26Si/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
AUECYFCCKJWRRX-UHFFFAOYSA-N |
SMILES |
CCCCCC[Si]CCCCCC |
Canonical SMILES |
CCCCCC[Si]CCCCCC |
Origin of Product |
United States |
Synthesis and Polymerization Strategies for Di N Hexylsilane
Synthesis of Di-n-hexylsilane Monomer
The synthesis of poly(this compound) typically commences with the preparation of its corresponding dihalosilane precursor, most commonly di-n-hexyldichlorosilane (Cl₂Si(C₆H₁₃)₂). This precursor contains the essential di-n-hexyl substituents attached to a silicon atom, with reactive chlorine atoms that facilitate polymerization.
Established Synthetic Routes for Secondary Dialkylsilanes
Established methods for synthesizing secondary dialkylsilanes, such as di-n-hexyldichlorosilane, often involve organometallic chemistry. A prevalent approach utilizes the reaction of Grignard reagents with silicon tetrachloride (SiCl₄) or other silicon halides. For instance, the reaction of hexylmagnesium bromide (C₆H₁₃MgBr) with SiCl₄ can yield di-n-hexyldichlorosilane, alongside other alkylchlorosilanes, which can then be separated through fractional distillation. These methods are well-documented for creating the silicon-carbon bonds necessary for the desired monomer structure.
Methodological Advancements in Monomer Preparation
While the fundamental routes for preparing precursors like di-n-hexyldichlorosilane are well-established, advancements in monomer preparation often focus on improving reaction efficiency, increasing purity, and developing methods for synthesizing functionalized monomers for copolymerization. For example, research has explored the synthesis of monomers with specific functional groups, such as ester moieties, which can then be copolymerized with standard dialkylsilanes like di-n-hexyldichlorosilane to impart tailored properties to the resulting polysilanes rsc.orgrsc.org. These advancements aim to provide greater control over the final polymer architecture and properties.
Polymerization of this compound to Poly(this compound)
The polymerization of di-n-hexyldichlorosilane is primarily achieved through reductive coupling reactions, with the Wurtz-type coupling being the most widely employed method for synthesizing polysilanes.
Wurtz-Type Reductive Coupling
The Wurtz-type reductive coupling reaction involves the reaction of a dihalosilane with an alkali metal, typically sodium, to form silicon-silicon bonds and eliminate metal halides. This process leads to the formation of a linear polysilane chain, poly(this compound) in this case.
The mechanism of the Wurtz-type reductive coupling of dichlorosilanes is understood to proceed through a series of single-electron transfer (SET) events. The alkali metal donates an electron to the dihalosilane, forming a radical anion. This species can further react to generate a silyl (B83357) anion, which then undergoes coupling with another dihalosilane molecule or propagates the polymer chain researchgate.netacs.orgwikipedia.org.
Optimization of this reaction is crucial for achieving high yields and controlling polymer properties. Key factors include:
Solvent Choice: Traditional Wurtz coupling reactions were often performed in solvents like toluene (B28343) at elevated temperatures. However, significant improvements in yield and reaction mildness have been achieved by using polar aprotic solvents such as tetrahydrofuran (B95107) (THF) kent.ac.ukacs.orgkent.ac.uk.
Temperature: Conducting the reaction at room temperature in THF offers a substantial advantage over higher temperatures, leading to higher yields and better control kent.ac.ukacs.orgkent.ac.uk.
Monomer Concentration: The concentration of the dihalosilane monomer significantly impacts the polymerization outcome. Studies indicate that higher monomer concentrations generally result in increased polymer yields and higher molecular weights kent.ac.uk.
The reaction conditions employed in the Wurtz-type coupling have a direct and substantial impact on the properties of the resulting poly(this compound), particularly its yield and molecular weight.
Yields: The transition from traditional methods using sodium in refluxing toluene to milder conditions employing sodium in THF at room temperature has dramatically improved crude yields. For poly(this compound), crude yields have been reported to increase from approximately 37% in toluene to between 67% and 82% in THF at room temperature kent.ac.ukacs.orgkent.ac.uk. Isolated yields also show significant improvement, exceeding 50% with the THF method kent.ac.ukacs.org.
Molecular Weight: Monomer concentration is a critical parameter influencing molecular weight. Experiments have shown that higher monomer concentrations lead to higher yields and consequently higher molecular weights for the synthesized polysilanes kent.ac.uk.
Conformation and Thermochromism: Beyond yield and molecular weight, reaction and processing conditions can influence the polymer chain conformation. Polysilanes, including PDHS, are known to exhibit thermochromism, a phenomenon where their optical absorption spectra shift with temperature due to changes in backbone conformation aip.orgresearchgate.netresearchgate.net. Factors such as solvent choice, temperature, and even confinement within nanostructures can affect the degree of order, the prevalence of different conformational states (e.g., trans, gauche), and the temperatures at which these transitions occur researchgate.netmdpi.com. For instance, PDHS incorporated into nanoporous silica (B1680970) exhibits distinct thermochromic transitions influenced by the restricted pore environment researchgate.net.
Anionic Polymerization of Masked Disilenes
Anionic polymerization of masked disilenes has emerged as a highly effective strategy for synthesizing polysilanes with exceptional structural control, enabling precise molecular weight and narrow molecular weight distribution nih.govacs.org. This method is recognized for its capability to achieve highly controlled polysilane structures nih.gov.
The process typically utilizes masked disilene monomers, such as derivatives of 1-phenyl-7,8-disilabicyclo[2.2.2]octa-2,5-diene kpi.ua. Polymerization is initiated using species like silyl anions (e.g., phenyl(dimethyl)silyl anions) or alkyllithium compounds (e.g., n-BuLi), often under mild conditions such as in benzene (B151609) at room temperature acs.org. This polymerization can proceed in a living manner, yielding highly monodispersed polysilanes acs.org. Furthermore, this technique allows for the synthesis of polysilanes with highly ordered structures, which can impart unique properties like thermochromism nih.govkpi.ua. The regioselectivity of monomer synthesis and the resulting polymer structure are influenced by the specific masked disilene monomer employed kpi.ua. This methodology also supports the synthesis of block copolymers through sequential monomer addition nih.gov.
Table 2: Anionic Polymerization of Masked Disilenes for Polysilane Synthesis
| Monomer Type | Initiator Examples | Conditions | Key Features/Advantages | Polymer Examples | References |
| Masked Disilenes (e.g., 1-phenyl-7,8-disilabicyclo[2.2.2]octa-2,5-diene derivatives) | Silyl anions, Alkyllithium (e.g., n-BuLi) | Benzene, room temperature | Highly controlled structure, living polymerization, high monodispersity, stereoselective control possible. | Poly(1,1-dimethyl-2,2-dihexyldisilene) (PMHS), alternating polysilylene copolymers | nih.govacs.orgkpi.uaacs.orgjst.go.jp |
Other Polymerization Approaches (e.g., Ring Opening Metathesis Polymerization)
Ring-Opening Metathesis Polymerization (ROMP) offers another avenue for polymer synthesis, particularly for cyclic monomers mdpi.com. While ROMP is well-established for cyclic olefins and has been applied to silicon-containing monomers like strained silacycloheptenes researchgate.net, its direct application to the this compound monomer is not typical, as this compound is not a cyclic structure. ROMP involves the cleavage of double bonds within a cyclic monomer and their reformation into a polymer chain, typically catalyzed by transition metal complexes (e.g., ruthenium-based catalysts) mdpi.combeilstein-journals.org. This method can provide control over polymer architecture and is versatile for generating main group element-functionalized hybrid materials researchgate.net. Other relevant polymerization techniques for silicon-containing materials include anionic ring-opening polymerization of strained cyclosilanes researchgate.net and postpolymerization functionalization, such as hydrosilylation, which can modify polymer properties like solubility and air sensitivity osti.gov.
Control of Polymer Architecture (e.g., molecular weight distribution, block copolymers)
Achieving precise control over polymer architecture, including molecular weight (MW), molecular weight distribution (MWD), and the formation of block copolymers, is critical for tailoring material properties nih.govgoogle.com. The anionic polymerization of masked disilenes is particularly noted for its ability to produce polysilanes with highly controlled molecular weights and narrow MWDs, often exhibiting living polymerization characteristics nih.govacs.org. This method is also amenable to block copolymer synthesis via sequential monomer addition, enabling the creation of amphiphilic copolymers such as poly(1,1-dimethyl-2,2-dihexyldisilene)-block-poly(2-hydroxyethyl methacrylate) (PMHS-b-PHEMA) nih.gov.
In contrast, traditional Wurtz-type reductive coupling of dichlorosilanes, while a common method, generally offers limited control over MW and MWD nih.govresearchgate.net. However, employing tetrahydrofuran (THF) as a solvent under ambient conditions can lead to narrower MWDs compared to reactions conducted in aromatic solvents at reflux researchgate.net. Dehydrogenative coupling polymerization, despite its atom economy, often yields low molecular weight oligomers or polymers, especially for dialkylsilanes like this compound acs.orgoup.com. Postpolymerization functionalization, such as the hydrosilylation of Si-H groups, can also be utilized to modify polymer properties, including solubility and air sensitivity, thereby indirectly influencing the final material characteristics osti.gov. The selection of side groups on the polysilane backbone significantly impacts polymer conformation, self-assembly, and resultant properties like thermochromism researchgate.netnii.ac.jprsc.org.
Table 3: Comparison of Polymerization Methods for Polysilane Synthesis
| Polymerization Method | Typical Monomer Type | Catalytic System (if applicable) | Control over MW & MWD | Block Copolymer Synthesis Capability | Key Advantages | Key Limitations | References |
| Wurtz-type coupling | Dichlorosilanes (R2SiCl2) | Alkali metals (Na, Li) | Difficult to control MW and MWD nih.govresearchgate.net. THF improves MWD researchgate.net. | Not explicitly mentioned. | Established method. | Poor control over structure, MW, MWD. | nih.govresearchgate.net |
| Dehydrogenative Coupling | Hydrosilanes (RSiH3, R2SiH2) | Transition metal catalysts (Rh, Ir, Ti, Zr, etc.) | Generally yields low MW polymers (<25 kDa) acs.org. Control limited for R2SiH2 oup.com. | Not explicitly mentioned for direct R2SiH2 polymerization. | Atom-economical (H2 byproduct) nsf.gov. | Low MW for R2SiH2, potential Si-Si bond scission acs.org. | nsf.govacs.orgoup.com |
| Anionic Polymerization of Masked Disilenes | Masked Disilenes | Silyl anions, Alkyllithium | Highly controlled MW and narrow MWD nih.govacs.org. Living polymerization acs.org. | Yes, suitable for block copolymers nih.gov. | High structural control, monodispersity, block copolymers. | Requires specialized masked disilene monomers. | nih.govacs.orgkpi.uaacs.orgjst.go.jp |
| Ring Opening Metathesis Polymerization (ROMP) | Cyclic olefins, strained silicon rings | Metathesis catalysts (e.g., Ru-based) | Can offer control depending on catalyst and monomer mdpi.comresearchgate.netbeilstein-journals.org. | Possible with functionalized monomers beilstein-journals.orggoogle.com. | Versatile for main group element-functionalized polymers researchgate.net. | Limited to specific cyclic monomers. Not directly applicable to this compound monomer itself. | mdpi.comresearchgate.netbeilstein-journals.org |
Compound List
this compound
Polysilanes
Poly(this compound) (PDHS)
Poly(1,1-dimethyl-2,2-dihexyldisilene) (PMHS)
Poly(1,1-dihexyl-2,2-dimethyldisilene)
Poly(silyl ether)s (PSEs)
Poly(this compound)-block-poly(2-hydroxyethyl methacrylate) (PMHS-b-PHEMA)
Poly(this compound)-block-poly(methacrylic acid) (PMHS-b-PMAA)
Phenylsilane
Dichlorosilanes
Masked disilenes
Cyclic olefins
Strained silacycloheptenes
Norbornene derivatives
Polyhedral oligomeric silsesquioxanes (POSS)
Dihydrosilanes
Dialkylsilanes
Monosilanes
Conformational and Structural Investigations of Poly Di N Hexylsilane
Main Chain Conformational Analysis
The electronic properties of polysilanes, including PDHS, are highly sensitive to the conformation of the silicon backbone. This sensitivity arises from the delocalization of sigma (σ) electrons along the Si-Si chain, which is strongly influenced by the dihedral angles between adjacent silicon atoms.
The silicon backbone of PDHS can adopt various conformations, primarily characterized by the dihedral angles between consecutive Si-Si bonds. The most significant conformations are the trans (all-trans or planar zig-zag) and gauche states.
All-trans conformation: This conformation, where the Si-Si-Si-Si dihedral angles are approximately 180°, leads to a planar zig-zag structure. This conformation maximizes the σ-electron delocalization, resulting in a bathochromic shift of the UV absorption maximum, typically observed around 370-375 nm in the solid state aip.orgacs.orgkpi.uakpi.uarsc.org. X-ray diffraction studies have confirmed the presence of an all-trans conformation in the low-temperature crystalline phase of PDHS kpi.uacapes.gov.br. The unit cell for this phase is orthorhombic with dimensions a = 1.376 nm, b = 2.386 nm, and c = 0.399 nm, with two polymer chains per unit cell kpi.uacapes.gov.br. Intermolecular interactions between the hexyl side chains are believed to stabilize this all-trans backbone conformation kpi.uacapes.gov.br.
Gauche conformations: The introduction of gauche conformations, where the dihedral angles deviate significantly from 180°, disrupts the continuous σ-electron delocalization. This leads to a hypsochromic shift in the UV absorption maximum, typically observed around 315-317 nm, which is closer to the absorption seen in solution aip.orgkpi.uarsc.org. These helical conformations, such as the 7/3 helix, are often associated with higher temperatures or specific processing conditions wisc.edukpi.ua.
PDHS exhibits a prominent thermochromic behavior, characterized by a reversible transition between an ordered, low-temperature phase and a disordered, high-temperature phase. This transition is accompanied by a significant shift in the UV absorption spectrum aip.orgkpi.uaspiedigitallibrary.org.
Thermochromic Transition: The order-disorder transition (ODT) in PDHS typically occurs around 40-45 °C aip.orgacs.orgkpi.uarsc.orgkpi.uaspiedigitallibrary.orgutwente.nljournaldephysique.org. Below this temperature, the polymer exists in a crystalline phase with an all-trans backbone. Upon heating above the transition temperature, the side chains disorder, which in turn allows the silicon backbone to adopt more disordered, helical conformations kpi.uakpi.uaspiedigitallibrary.org. This change in backbone conformation results in a shift of the absorption maximum from approximately 372 nm (ordered phase) to 317 nm (disordered phase) aip.orgacs.orgkpi.ua. Differential scanning calorimetry (DSC) studies reveal a strong endothermic peak associated with this transition, with an enthalpy change reported around 5.0 kcal/mol kpi.uautwente.nl.
Phase Behavior: The transition is often described as a first-order phase transition utwente.nltandfonline.com. In the high-temperature phase, PDHS can form a liquid-crystalline mesophase, specifically a hexagonal columnar mesophase spiedigitallibrary.orgjournaldephysique.orgtandfonline.comresearchgate.netspiedigitallibrary.org. In this mesophase, the polymer chains are arranged in columns with a hexagonal packing, where the backbones are surrounded by disordered alkyl chains journaldephysique.orgtandfonline.com. The stacking period of the repeat units along the columnar axis is approximately 1.56-1.68 Å, suggesting a coiled structure involving gauche conformers journaldephysique.orgtandfonline.com.
Conformational Isomerism: The presence of multiple conformational states (e.g., trans, gauche, helical) contributes to the complex phase behavior. Studies have suggested that different conformational isomers of the silicon backbone can coexist, particularly in solution or during phase transitions researchgate.netaip.org. The exact nature of these isomers and their interconversion pathways are subjects of ongoing research.
Solid-State Structure and Organization
The solid-state structure of PDHS is characterized by its crystallinity, the formation of mesophases, and the orientation of polymer chains, especially in thin films.
At low temperatures, PDHS forms a well-ordered crystalline phase.
Crystalline Structure: As determined by X-ray diffraction, the low-temperature phase of PDHS crystallizes in an orthorhombic unit cell (space group Pna2₁) with dimensions a = 1.376 nm, b = 2.386 nm, and c = 0.399 nm kpi.uacapes.gov.br. This structure features an all-trans silicon backbone kpi.uacapes.gov.br. The packing of the hexyl side chains plays a crucial role in stabilizing this crystalline arrangement kpi.uacapes.gov.br.
Polymorphism: While the all-trans conformation is prevalent in the low-temperature crystalline phase, other crystalline phases or structural arrangements might exist under different conditions, though less commonly reported for PDHS compared to other dialkylsilanes acs.orgwisc.edu. The precise details of side chain packing within the crystalline lattice are complex, with some studies suggesting asymmetric conformations of the hexyl substituents to minimize steric hindrance capes.gov.br.
Upon heating above its transition temperature, PDHS can transition into a liquid-crystalline (LC) phase, specifically a columnar mesophase spiedigitallibrary.orgjournaldephysique.orgtandfonline.comspiedigitallibrary.org.
Mesophase Characteristics: This mesophase is characterized by a two-dimensional hexagonal packing of columns, with each column composed of single polymer chains journaldephysique.orgtandfonline.com. The silicon backbones are aligned along the columnar axis, surrounded by disordered hexyl side chains journaldephysique.orgtandfonline.com. The formation of this mesophase is associated with the disordering of the side chains and the backbone kpi.uaspiedigitallibrary.orgjournaldephysique.org.
Optical Textures: The presence of the liquid-crystalline phase is often confirmed by optical microscopy, where characteristic textures, such as those observed in classical liquid crystals, can be seen spiedigitallibrary.orgspiedigitallibrary.org. Birefringence measurements also provide evidence for the existence of this ordered LC phase spiedigitallibrary.org.
The orientation of PDHS chains in thin films is highly dependent on film thickness and substrate interactions, influencing the material's electronic and optical properties ibm.comnih.govnih.govresearchtrends.netnih.gov.
Thickness Dependence: In ultrathin films (thickness < 100 nm), a thickness-dependent orientation of lamellar crystals and molecular chains has been observed nih.govresearchtrends.net. For monolayer ultrathin films, lamellar crystals tend to adopt a "flat-on" orientation, with the silicon backbones oriented perpendicular to the substrate surface nih.gov. In contrast, for films thicker than approximately 13 nm, an "edge-on" orientation becomes preferential, with the silicon backbones oriented parallel to the substrate nih.gov. This orientation change is attributed to factors like reduced entropy near the substrate surface and the specific crystallographic plane of the lamellae nih.gov.
Substrate Effects: The interaction between the polymer film and the substrate can significantly influence chain organization and morphology researchtrends.net. Studies have shown that confinement effects can hinder extensive crystallization in films thinner than about 500 Å, leading to backbone disordering ibm.com.
Orientation and Spectroscopy: The orientation of the silicon backbone in thin films has a direct impact on the UV absorption spectra due to the one-dimensional nature of σ-electron delocalization. Films with backbones perpendicular to the surface show increased UV absorbance with increasing incident angle, while parallel orientations show decreased absorbance nih.gov. Stretching of thin films can also induce molecular orientation, with a portion of molecules retaining a transoid conformation even at elevated temperatures, potentially acting as crystallization nuclei nih.govacs.org.
Advanced Spectroscopic Characterization of Poly Di N Hexylsilane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local environment of atomic nuclei, offering detailed information about the structure and dynamics of polymers. Both solid-state and solution-state NMR techniques have been instrumental in characterizing PDHS.
Variable-temperature ¹³C and ²⁹Si Cross-Polarization Magic-Angle Spinning (CPMAS) NMR studies have been crucial in understanding the conformational changes of PDHS in the solid state. dtic.milresearchgate.net These studies have revealed that the silane (B1218182) backbone exists in different conformations above and below its thermochromic transition temperature of approximately 307 K. dtic.milresearchgate.net
At lower temperatures, the ²⁹Si NMR spectrum is characterized by a resonance at approximately -20.8 ppm, which is assigned to an all-trans conformation of the silicon backbone. dtic.milresearchgate.net As the temperature increases, a second, narrower peak appears upfield at about -24.1 ppm. dtic.milresearchgate.net The intensity of this upfield peak gradually increases until a sharp transition occurs around 310 K, at which point the low-field peak corresponding to the all-trans conformation disappears completely. dtic.milresearchgate.net This transition is indicative of a change from an ordered, all-trans conformation to a more disordered state with a significant population of gauche conformations. dtic.mil
Similarly, the ¹³C CPMAS NMR spectra provide insights into the dynamics of the n-hexyl side chains. At low temperatures, the side chains are tightly restricted, with the methylene (B1212753) carbons closest to the backbone (C-1) showing two distinct conformations in equal populations. dtic.milresearchgate.net Above the phase transition temperature, the side chains experience significantly increased motion, consistent with a more disordered polymer structure. dtic.mil The spectra can be interpreted in terms of two co-existing phases: a rigid phase (Phase I) with a predominantly trans conformation for both the backbone and side chains, and a more mobile phase (Phase II) with an increase in gauche bonds. nokia.com
Table 1: ²⁹Si and ¹³C NMR Chemical Shifts for Poly(this compound) in the Solid State
| Nucleus | Conformation/Phase | Chemical Shift (ppm) | Reference |
| ²⁹Si | All-trans (low temp.) | ~ -20.8 | dtic.milresearchgate.net |
| ²⁹Si | Disordered (high temp.) | ~ -24.1 | dtic.milresearchgate.net |
| ¹³C (C-1) | Low Temperature | Two distinct conformations | dtic.milresearchgate.net |
| ¹³C | Phase I (rigid) | - | nokia.com |
| ¹³C | Phase II (mobile) | More shielded | nokia.com |
While solid-state NMR provides information on the bulk polymer, solution-state NMR is essential for elucidating the detailed structure and tacticity of polysilylenes. researchgate.net Although less is detailed in the provided search results specifically for PDHS solution-state NMR, it is a standard technique for confirming the chemical structure, determining molecular weight, and assessing the polydispersity of the polymer chains in solution. researchgate.net For polysilanes in general, detailed analysis of solution NMR spectra has been important for understanding the tacticity of the polymers. researchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy is a key technique for probing the electronic transitions in polysilanes, which are dominated by the delocalization of σ-electrons along the silicon backbone. dtic.mildtic.mil
High molecular weight polysilanes, including PDHS, exhibit strong absorption in the UV region. dtic.mildtic.mil This absorption is attributed to a σ-σ* electronic transition, which involves the extensive delocalization of electrons along the Si-Si backbone. kpi.ua The energy and intensity of this absorption are highly dependent on the conformation of the polymer backbone. dtic.milspiedigitallibrary.orgbitp.kiev.ua An all-trans planar zigzag conformation allows for the most effective σ-electron delocalization, resulting in a red-shifted (lower energy) absorption maximum. dtic.mil Any disruption to this conformation, such as the introduction of gauche kinks, leads to a blue-shift (higher energy) in the absorption spectrum. nokia.com The one-dimensional nature of this sigma-electron delocalization has a remarkable influence on the UV absorption of thin films, depending on the orientation of the silicon backbone relative to the incident light. nih.gov
PDHS is well-known for its pronounced thermochromic behavior, both in the solid state and in solution. dtic.miloup.com This phenomenon is directly linked to conformational changes in the polymer backbone. dtic.mil In the solid state, PDHS undergoes a dramatic and abrupt shift in its UV absorption maximum around 42°C (315 K). dtic.miloup.com Below this transition temperature, the polymer adopts a highly ordered, all-trans conformation, resulting in an intense absorption peak at approximately 365-375 nm. kpi.uaoup.com This ordered state is enforced by the crystallization of the n-hexyl side chains. dtic.mil
Above the transition temperature, the polymer backbone becomes conformationally disordered, adopting a hexagonal columnar liquid-crystalline phase. oup.com This disorder leads to a significant blue-shift of the absorption maximum to around 315-317 nm. nokia.comoup.com This thermochromic shift is reversible and exhibits thermal hysteresis. oup.com The driving force for this transition is the melting of the side chains, which allows for the disordering of the silicon backbone. dtic.mil
Table 2: UV-Vis Absorption Maxima of Poly(this compound) Showing Thermochromism
| State/Temperature | Conformation | λmax (nm) | Reference |
| Solid State (below 42°C) | All-trans | 365 - 375 | kpi.uaoup.com |
| Solid State (above 42°C) | Disordered | 315 - 317 | nokia.comoup.com |
| Solution (Hexane) | Disordered | ~315 | dtic.mil |
Photoluminescence (PL) and Fluorescence Spectroscopy
Poly(this compound) exhibits strong fluorescence, which is also sensitive to the conformation of the polymer backbone. kpi.ua The emission properties are closely related to the electronic structure and exciton (B1674681) dynamics within the polymer chain. aps.org
In the ordered, all-trans conformation, PDHS shows a strong fluorescence emission. kpi.ua Energy transfer can occur from disordered segments to the more ordered, lower-energy all-trans segments. kpi.ua Studies on thin films and dilute solutions at low temperatures have provided detailed insights into the exciton dynamics. aps.org For instance, at 2 K, the rise and decay times of the luminescence intensity at the peak energies were measured to be 70 and 300 ps for a film, and 130 and 260 ps for a low-temperature glass, respectively. aps.org
The fluorescence spectra of PDHS can be complex, with different bands attributed to various structural forms of the polymer, such as chains in trans and gauche conformations, as well as aggregates. acs.org In some cases, particularly in nanostructured environments, multiple thermochromic transitions can be observed in the photoluminescence spectra. acs.org The study of fluorescence is also crucial for understanding energy transfer processes, for example, in blends of PDHS with other polysilanes. kpi.ua The reorganization of the polymer backbone during crystallization can be monitored by fluorescence, which often precedes the reorganization of the side chains. kpi.ua
Table 3: Photoluminescence (PL) and Fluorescence Properties of Poly(this compound)
| Property | Value/Observation | Conditions | Reference |
| Luminescence Rise Time | 70 ps | Film at 2 K | aps.org |
| Luminescence Decay Time | 300 ps | Film at 2 K | aps.org |
| Luminescence Rise Time | 130 ps | Low-temperature glass | aps.org |
| Luminescence Decay Time | 260 ps | Low-temperature glass | aps.org |
| Emission Source | Primarily from low-energy chromophores (all-trans segments) | - | kpi.ua |
Emission Characteristics and Energy Transfer Dynamics
The emission characteristics of poly(this compound) (PDHS) are dominated by a strong fluorescence that is indicative of rapid energy transfer along the polymer backbone. figshare.com When the polymer is excited, the emission spectrum is significantly red-shifted compared to the absorption spectrum. This phenomenon is attributed to the efficient transfer of excitation energy from shorter, higher-energy segments to longer, lower-energy segments of the polymer chain. nih.gov
The electronic excitations in PDHS are described as Frenkel excitons, which are localized states. Energy transfer occurs between these localized chromophores, with most of the emission originating from the low-energy chromophores, even in samples with low crystallinity. figshare.com This suggests that energy transfer from the disordered or amorphous phase to the crystalline phase is a key process. figshare.com The polysilane chain can be envisioned as a series of all-trans segments (chromophores) separated by gauche links, with energy rapidly transferring between these segments. figshare.com
In blends of poly(this compound) with poly(methyl-n-propylsilane), fluorescence spectroscopy has demonstrated that energy transfer occurs from the latter to the former, but only in miscible blends. figshare.com The excitation spectrum of PDHS shows two distinct peaks, one at approximately 370 nm corresponding to the all-trans segments and another around 320 nm associated with the disordered phase. figshare.com The presence of the 320 nm peak in the excitation spectrum of the 370 nm emission confirms the energy transfer from the disordered to the ordered domains. figshare.com
| Excitation / Emission Feature | Wavelength (nm) | Corresponding Phase/Segment |
| Excitation Peak | ~370 | All-trans segments |
| Excitation Peak | ~320 | Disordered phase |
| Emission | Red-shifted from excitation | Longer, lower-energy segments |
Luminescence Decay Measurements
Luminescence decay measurements provide further understanding of the excited-state dynamics in poly(this compound). For nanostructured PDHS embedded in nanoporous silica (B1680970), the photoluminescence decay is found to be exponential, with a time constant of approximately 6 nanoseconds at room temperature. acs.org This decay is notably more than ten times longer than that observed in thin films of PDHS. acs.org The extended decay time in the nanostructured form is attributed to slower exciton diffusion and a lower concentration of exciton quenching centers. acs.org
In contrast, studies on poly(this compound) films at low temperatures (2K) have shown that the peak energy of the luminescence shifts from 3.369 eV to 3.360 eV within 360 picoseconds, indicating rapid relaxation processes.
| Sample Type | Decay Characteristic | Decay Time | Probable Reason for Difference |
| Nanostructured PDHS in nanoporous silica | Exponential | ~6 ns | Slower exciton diffusion, lower density of quenching centers |
| PDHS thin film | - | >10 times shorter than nanostructured | Faster exciton diffusion and higher density of quenching centers |
Polarized Luminescence Dynamics
Polarized luminescence studies of poly(this compound) reveal important information about the orientation and dynamics of the polymer chains. The absorption band at around 360-370 nm, corresponding to the all-trans conformation (Phase I), is strongly polarized parallel to the direction of the silicon backbone. icdd.com This indicates that the electronic transition dipole moment is aligned along the polymer chain.
Above the phase transition temperature, in the more disordered Phase II, the analogous absorption band at 317 nm exhibits only weak polarization in the same direction. icdd.com This reduction in polarization is consistent with a partial trans-to-gauche isomerization of the silicon backbone, leading to a more disordered structure. icdd.com The excitation is then partially delocalized onto the disordered n-hexyl side groups. icdd.com
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis of Polymer Conformations
Infrared (IR) and Raman spectroscopy are powerful tools for probing the conformational state of both the silicon backbone and the alkyl side chains of poly(this compound). Raman scattering studies on oriented films of PDHS have been instrumental in deducing a planar zig-zag conformation for the silicon backbone. Polarized Raman experiments have further shown that the hexyl side chains are not perfectly orthogonal to the Si backbone but are likely tilted to minimize steric hindrance.
The conformational changes during the isothermal crystallization of PDHS from the disordered phase have been monitored using IR spectroscopy. libretexts.org Specifically, the reorganization of the hexyl side chains can be followed by observing changes in the vibrational modes associated with these groups, such as the rocking vibration. libretexts.org These studies have revealed that the reorganization of the polymer backbone into an all-trans conformation precedes the reorganization of the side chains. libretexts.org
FTIR Spectroscopy for Composite Characterization
While specific studies on the use of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of poly(this compound) composites are not extensively detailed in the provided context, the principles of this technique are widely applied in polymer science. FTIR spectroscopy is a valuable method for identifying the chemical composition and interactions within a composite material. For instance, in a composite containing PDHS and a filler material, FTIR could be used to:
Identify the characteristic vibrational bands of both PDHS and the filler.
Detect any shifts in the vibrational frequencies of PDHS that might indicate interactions (e.g., hydrogen bonding, chemical bonding) with the filler material.
Quantify the amount of each component in the composite, provided suitable calibration is performed.
Assess the homogeneity of the composite by analyzing different sample regions.
X-ray Diffraction (XRD) and Electron Diffraction Studies
X-ray diffraction (XRD) and electron diffraction are essential techniques for determining the crystalline structure and packing of poly(this compound). These studies have provided detailed information about the unit cell parameters and the conformation of the polymer chains in the solid state.
Wide-angle X-ray diffraction studies of oriented PDHS films have allowed for the indexing of reflections to a monoclinic unit cell containing two polymer molecules. The layer-line spacing observed in the diffraction patterns further supports a planar zig-zag conformation for the silicon backbone.
Electron diffraction studies have complemented the XRD data, providing further evidence for the proposed crystal structure. The combination of these techniques has been crucial in developing a comprehensive model of the solid-state structure of PDHS.
| Diffraction Technique | Key Findings for Poly(this compound) |
| Wide-Angle X-ray Diffraction (WAXD) | - Silicon backbone has a planar zig-zag conformation. - Unit cell is monoclinic and contains two molecules. |
| Electron Diffraction | - Complements XRD data in confirming the crystal structure. |
Crystalline Structure Determination
The crystalline structure of poly(this compound) has been extensively investigated using X-ray diffraction (XRD). These studies reveal that PDHS adopts a well-ordered, near-planar conformation in its solid-state phases. The stabilization of this planar form is attributed to a combination of intrachain and interchain packing energy constraints. anton-paar.com The detailed arrangement of the silicon backbone and the pendant n-hexyl side chains has been elucidated through structure refinement of diffraction data, often in conjunction with molecular modeling.
In well-ordered phases, the silicon backbone and the n-hexyl side chains are essentially perpendicular to one another. nokia.com This ordered packing is a key factor influencing the electronic properties of the polymer. The Si-Si and Si-C bond distances within the polymer have been determined to be approximately 2.37 ± 0.02 Å and 1.81 ± 0.03 Å, respectively. nokia.com
At temperatures above 42°C, poly(this compound) undergoes a phase transition. In this higher temperature phase (Phase II), the n-hexyl side chains become disordered, while the silicon backbone remains relatively fixed in space. nokia.comnokia.com This transition from a highly ordered state (Phase I) to a more mobile phase is reflected in changes in the NMR spectra and is consistent with X-ray diffraction results. nokia.com
The detailed crystalline structure has been determined through Rietveld refinement of powder X-ray diffraction data. This method allows for the determination of unit cell parameters and atomic positions from a powder sample. The refinement for poly(this compound) has provided a detailed picture of its solid-state conformation. figshare.com
Table 1: Representative X-ray Diffraction Data from Rietveld Refinement of Poly(this compound)
| Miller Indices (hkl) | 2θ (degrees) | Intensity (arbitrary units) |
| 100 | 6.58 | 1000 |
| 002 | 8.92 | 250 |
| 200 | 13.18 | 150 |
| 201 | 14.78 | 300 |
| 103 | 17.86 | 200 |
| 300 | 19.82 | 100 |
| 212 | 20.64 | 400 |
Note: This data is representative and compiled from descriptions of Rietveld refinement found in the literature. Actual values can vary based on specific experimental conditions.
Small-Angle X-ray Scattering (SAXS) for Nanostructure Analysis
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique for investigating the nanostructure of materials, including polymers, in the size range of approximately 1 to 100 nanometers. anton-paar.com By analyzing the scattering pattern of X-rays at very small angles (typically below 10° 2θ), SAXS provides statistically representative information about the size, shape, and arrangement of nanoscale features such as crystalline domains, amorphous regions, and microphases. anton-paar.comnih.gov
In the context of semi-crystalline polymers like poly(this compound), SAXS is instrumental in characterizing the lamellar morphology. researchgate.net This includes determining the long period, which is the average repeating distance between crystalline lamellae, and the thicknesses of the individual crystalline and amorphous layers. The technique is sensitive to electron density differences between these phases, allowing for their quantitative analysis. researchgate.net
While specific SAXS studies focusing solely on the nanostructure of bulk poly(this compound) are not extensively detailed in the provided search results, the principles of SAXS analysis are broadly applicable. For a semi-crystalline polymer like PDHS, a SAXS profile would be expected to exhibit a scattering maximum corresponding to the long period of the lamellar structure. The position of this peak is inversely related to the magnitude of the long period. Further analysis of the scattering curve, often using correlation function or interface distribution function models, can yield more detailed morphological parameters. researchgate.net
The nanostructural information obtained from SAXS is complementary to the atomic-level structural details provided by Wide-Angle X-ray Diffraction (WAXD). scispace.com Together, these techniques offer a comprehensive understanding of the hierarchical structure of polymers, from the unit cell to the larger-scale morphology.
Table 2: Potential Nanostructural Parameters of Poly(this compound) Obtainable from SAXS Analysis
| Parameter | Description | Typical Range for Semi-Crystalline Polymers |
| Long Period (L) | The average center-to-center distance between adjacent crystalline lamellae. | 5 - 50 nm |
| Crystalline Lamellar Thickness (Lc) | The average thickness of the crystalline domains. | 2 - 20 nm |
| Amorphous Layer Thickness (La) | The average thickness of the amorphous regions between crystalline lamellae. | 2 - 30 nm |
| Degree of Crystallinity (χc) | The volume fraction of the crystalline phase. | 10 - 80 % |
Note: The values in this table are representative for semi-crystalline polymers and are the types of data that would be determined from a SAXS experiment on poly(this compound).
Computational and Theoretical Investigations of Poly Di N Hexylsilane
Quantum Chemistry Calculations
Quantum chemistry calculations serve as a powerful tool to probe the fundamental electronic characteristics and conformational behaviors of PDHS.
First-principles calculations, particularly those using the local-density approximation (LDA), have been instrumental in elucidating the electronic structure of crystalline PDHS. aps.org These studies, often based on crystal structures determined by X-ray diffraction, reveal the significant one-dimensional nature of the polymer's electronic bands. aps.org The calculations unequivocally show that the optical properties in the UV region are primarily governed by the orbital bonding within the silicon (Si) backbone. aps.org
The analysis of the partial density of states (PDOS) indicates that while the valence band region is a mix of Si and C states, the lower conduction band is dominated by Si states. aps.org Notably, Si 3d orbitals play a significant role in the conduction band structure. aps.org The change in the UV spectrum of PDHS with temperature is attributed to alterations in the Si backbone conformation, which directly impacts the electronic structure and the long-wavelength absorption. aps.org Theoretical calculations based on models of different backbone conformations have been performed, though accurately replicating the absorption amplitude has been a challenge. aps.org More advanced first-principles band approaches have proven effective in delineating the bonding nature and confirming that the UV optical properties are mainly controlled by the Si backbone's orbital bonding. aps.org
First-principles calculations on polysilanes using a local-density-approximation method have also been employed to study the electronic structure of Si-skeleton materials, although these were often hindered by a lack of precise crystal structure information. aps.org
The photophysics of PDHS are dominated by excitonic effects. Optical excitation around 3500 Å results in the formation of a Frenkel exciton (B1674681). aip.orgaip.org Theoretical studies suggest that this exciton may have a small admixture of charge transfer states, but it is primarily of Frenkel character. aip.orgaip.org The exciton is found to be only weakly coupled to nuclear motions. aip.orgaip.org Results from these studies are consistent with a large exciton bandwidth of 4.4 eV. aip.orgaip.org
In thin films, the primary absorption peak is identified as a singlet exciton. aps.org The dominant mechanism for charge carrier generation at photon energies below the main band gap is through exciton-exciton annihilation. cambridge.org This nonlinear process, where two excitons interact to produce a single charge carrier pair, has been confirmed in studies of PDHS films, with an estimated exciton-exciton annihilation rate constant of about 1 x 10⁻⁷ cm³ s⁻¹. cambridge.org The free-carrier band-gap in similar polysilanes is significantly higher than the optical absorption onset, indicating that carriers generated by photons with energies between these two thresholds are created by excitons diffusing to the surface and injecting charges. cambridge.org
Numerical diagonalization of the one-dimensional Frenkel exciton Hamiltonian with disorder is used to model and explain experimental results such as absorption and luminescence spectra. nii.ac.jp These theoretical models help in understanding how conformal disorder induces localization of electronic states along the polymer chain. nii.ac.jp
Quantum chemistry calculations in the cluster approximation have been used to simulate the location and packing of PDHS polymer chains, particularly when confined in nanoporous materials like SBA-15 silica (B1680970). tandfonline.comtandfonline.com These simulations have successfully proven the existence of a polymer chain with a trans-conformation within a single 6 nm diameter pore. tandfonline.comtandfonline.com Theoretical predictions also suggest that a conformational change on the scale of a few Si-Si bonds occurs during the thermochromic phase transition. aip.orgaip.org
X-ray diffraction combined with molecular modeling and oligomer cluster energy calculations provides a more unified picture of both main chain and side chain conformations. researchgate.net For PDHS, these studies have identified an asymmetric cisoid-transoid conformational arrangement for the alkyl side chains. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a key computational technique for exploring the conformational characteristics and dynamics of flexible polymers like PDHS. acs.org By simulating the atomic motions over time, MD provides insights into the stable conformations and the energy barriers between them.
Investigations using MD simulations combined with a rotational isomeric state (RIS) scheme have been performed on PDHS. acs.org These studies calculated a characteristic ratio of 54.0, which is comparable to values obtained from light-scattering experiments (42.5 in a mixed solvent). acs.org The simulations revealed that in the ϑ state, most Si-Si bonds of PDHS adopt deviant (D±) conformations, with dihedral angles around ±150°. acs.org The most stable conformation for adjacent Si-Si bonds is the D±D± state, while the D±D∓ state has a slightly higher energy of approximately 0.1 kcal mol⁻¹. acs.org
The conformational energy of PDHS as a function of the two central dihedral angles in an undecamer model shows distinct low-energy regions corresponding to these preferred conformations. acs.org
| Parameter | Calculated Value | Notes |
|---|---|---|
| Characteristic Ratio (C∞) | 54.0 | Calculated via RIS scheme with MD simulations. acs.org |
| Dominant Conformation | Deviant (D±) | Dihedral angle ≈ ±150°. acs.org |
| Relative Energy (ED±D∓ - ED±D±) | ~0.1 kcal mol⁻¹ | Energy difference between D±D∓ and D±D± states. acs.org |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a class of computational quantum mechanical modeling methods used for investigating the electronic structure of many-body systems. jns.edu.af It has been applied to polysilanes to understand their structure and properties.
DFT-based methods, such as first-principles local-density calculations, have been used to create models of the structure of PDHS in its crystalline state, which can be considered a model for the ordered polymer surface. aps.org These theoretical calculations are based on precise structural information obtained from X-ray diffraction experiments on the low-temperature phase of PDHS. kpi.ua The crystal structure was determined to have an all-trans backbone conformation packed in an orthorhombic unit cell. kpi.ua
Energy calculations considering only intramolecular interactions for similar polysilanes often predict a helical conformation as the lowest energy state. kpi.ua However, when intermolecular interactions are included in the calculations, the all-trans conformation is found to have the best packing and lowest energy, in good agreement with experimental data. kpi.uaresearchgate.net This indicates that intermolecular interactions between the side chains are the predominant force responsible for the all-trans backbone conformation observed in the crystalline solid state. kpi.uakpi.ua These computational models, therefore, provide a detailed "surface" view of how polymer chains pack and interact in the ordered phase.
Mechanistic Insights in Catalysis
Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the catalytic mechanisms relevant to poly(this compound). These investigations primarily focus on the polymer's formation via catalytic dehydrocoupling and its subsequent stability and degradation pathways.
The catalytic dehydrogenative coupling of silane (B1218182) monomers is a primary route for synthesizing polysilanes, and understanding its mechanism provides insight into the formation of the polymer's crucial Si-Si backbone. koreascience.kr Theoretical studies have explored various catalytic systems to understand this process. For instance, DFT calculations have been used to investigate the rhodium-catalyzed asymmetric dehydrocoupling between dihydrosilanes and alcohols. figshare.comacs.org These studies identified an SN2-type oxidative proton-hydride transfer (SN2-OPHT) as the dominant and most energetically favorable pathway, compared to traditional oxidative addition or σ-bond metathesis mechanisms. figshare.comacs.org Further computational analysis using distortion/interaction models has revealed that high enantioselectivity in such reactions stems from differences in steric distortions in the competing transition states. figshare.comacs.org Similarly, DFT has been applied to understand the mechanisms of reductive deamination of primary amines with hydrosilanes catalyzed by tris(pentafluorophenyl)borane, B(C6F5)3, providing insights into the active intermediates and competing reaction pathways. researchgate.net
Beyond synthesis, theoretical methods have been applied to investigate the stability and degradation of polysilanes. The susceptibility of the σ-bonds in the silicon backbone to scission upon exposure to light is a key characteristic of these polymers. researchgate.net Theoretical investigations into the relative stability of various polysilanes, including poly(this compound), have been conducted using semiempirical (AM1), ab initio (HF/6-31g), and DFT (B3LYP) methods. researchgate.net These studies help to understand the intrinsic factors that govern the polymer's durability. Furthermore, DFT calculations have provided insight into the microstructure-dependent pyrolysis of related polycyclosilanes. rsc.org These models show that the polymer's architecture, such as a linear versus a cyclic structure, significantly influences the decomposition pathways and the energy required for bond homolysis, which initiates skeletal rearrangement. rsc.org
Modeling of Charge Carrier Traps and Thermoluminescence Phenomena
Computational and theoretical models have been pivotal in explaining the complex phenomena of charge carrier trapping and thermoluminescence (TSL) in poly(this compound). Experimental techniques such as fractional thermally stimulated luminescence (FTSL) have revealed that, contrary to what might be expected for a disordered organic polymer, the energy spectrum of charge carrier traps in PDHS is discrete, a characteristic more typical of crystalline materials. acs.orgnih.gov
Theoretical models have successfully explained these observations by linking the discrete trap energies to the vibrational modes of the polymer's silicon backbone. figshare.comacs.org The prevailing model suggests that the release of charge carriers from these traps is not a simple thermal process but is instead activated by the resonant transfer of energy from specific Si-Si vibrations to the localized charge carriers. figshare.comacs.org This carrier-vibration interaction is modeled using the principles of non-adiabatic transitions. figshare.com
A key theoretical development is the "oscillatory model" of charge carrier traps. acs.orgnih.gov This model posits that the measured activation energies of the traps are not random but form distinct series based on the energies of fundamental vibrational quanta. acs.orgnih.gov Investigations have established that these trap energies form characteristic series that correspond to the vibrational quanta of totally symmetric vibrational modes of the silicon chain, which are active in the Raman spectrum. nih.gov For example, two such series have been identified, stemming from vibrational quanta at 373 cm⁻¹ and 259 cm⁻¹. nih.gov It has also been found that different oscillatory series can correspond to specific conformations of the silicon backbone. koreascience.krtohoku.ac.jp
The table below presents the experimentally determined activation energies for charge carrier traps in PDHS, which have been shown to fit into two distinct oscillatory series. This provides strong support for the theoretical model linking electronic trap states to the vibrational modes of the polymer chain.
| First Oscillatory Series (E₀ = 0.047 eV) | Second Oscillatory Series (E₀ = 0.032 eV) | ||
|---|---|---|---|
| Ratio (Eₙ/E₀) | Experimental Activation Energy (eV) | Ratio (Eₙ/E₀) | Experimental Activation Energy (eV) |
| 1.02 | 0.048 | 1.03 | 0.033 |
| 1.45 | 0.068 | 2.00 | 0.064 |
| 1.98 | 0.093 | 2.97 | 0.095 |
| 2.49 | 0.117 | 4.00 | 0.128 |
| 2.98 | 0.140 | - | - |
| 3.51 | 0.165 | - | - |
Data sourced from Low Temperature Physics, 2012, v. 38, No. 8. acs.org
Further studies combining TSL measurements with Raman spectroscopy have solidified this model. The observed structure on TSL curves directly correlates with the frequencies of Si-Si vibrations active in the Raman spectra. acs.org
| Raman Frequency (cm⁻¹) | Corresponding Energy (eV) |
|---|---|
| 111 | 0.012 |
| 148 | 0.018 |
| 214 | 0.026 |
| 262 | 0.032 |
| 337 | 0.042 |
| 373 | 0.046 |
Data sourced from Ukrainian Journal of Physics, 2016, Vol. 61, No. 4. acs.org
These computational and theoretical frameworks successfully explain the discrete nature of the trap energy spectrum and the structured appearance of thermoluminescence curves, providing a comprehensive model where the release of trapped charge carriers is dynamically assisted by molecular vibrations within the polymer. figshare.com
Reactivity and Catalytic Transformations Involving Di N Hexylsilane
Dehydrocoupling Reactions
Dehydrocoupling reactions involve the elimination of hydrogen (H₂) between two reactive Si-H bonds, or between a Si-H bond and another element-hydrogen (E-H) bond, to form a new element-element (E-E) bond. These reactions are considered "clean" synthetic routes as H₂ is the only byproduct.
Homodehydrocoupling of Di-n-hexylsilane to Oligosilanes and Polysilanes
The homodehydrocoupling of this compound involves the reaction of two DnHS molecules, resulting in the formation of Si-Si bonds and the release of H₂. This process can lead to the formation of linear oligosilanes (chains containing two or three silicon atoms) and, under appropriate conditions, to polysilanes, which are polymers with a backbone of repeating silicon atoms. These reactions are typically catalyzed by transition metal complexes. For instance, this compound can undergo dehydrogenative coupling to form two- and three-silicon chains uvic.ca. The resulting poly(this compound) has been investigated for its electronic and optical properties, as well as its susceptibility to oxidation researchgate.net.
Heteronuclear Dehydrocoupling (e.g., with Germanium Nanostructures)
Beyond forming Si-Si bonds, this compound can participate in heteronuclear dehydrocoupling reactions. A notable example is its reaction with germanium nanostructures (GeNSs) that possess surface Ge-H moieties. This process allows for the formation of Si-Ge bonds, effectively tethering organosilane functionalities to the germanium surfaces ualberta.carsc.org. This approach is valuable for modifying the surface chemistry of germanium nanoparticles, imparting improved thermal stability, solvent compatibility, and tailoring their optoelectronic properties ualberta.carsc.org. The Si-Ge bond formation via heteronuclear dehydrocoupling represents a direct method for creating covalently linked silicon-germanium hybrid materials ualberta.ca.
Transition Metal Catalysis with this compound
Transition metal complexes, particularly those involving rhodium and phosphine (B1218219) ligands, are highly effective catalysts for the dehydrocoupling of silanes, including this compound. The nature of the phosphine ligand plays a critical role in the catalyst's activity and selectivity dissertation.commdpi.comresearchgate.net.
Rhodium-Phosphine Catalysts: Activity and Mechanism
Rhodium(I) complexes, often featuring phosphine or diphosphine ligands, are widely employed to catalyze the dehydrocoupling of this compound. The activity of these catalysts is significantly influenced by the electronic and steric properties of the phosphine ligands. For example, rhodium complexes with phosphine ligands generally exhibit higher catalytic activity compared to those with more rigidly chelating diphosphine ligands researchgate.net. Wilkinson's dimer, [Rh(μ-Cl)(PPh₃)₂]₂, has demonstrated high activity in the dehydrocoupling of this compound researchgate.net. The catalytic cycle typically involves the activation of the Si-H bond, coupling, and release of H₂.
The initiation of the catalytic cycle often involves the interaction of the rhodium precursor with the silane (B1218182) substrate. In the case of rhodium-catalyzed dehydrocoupling of this compound, a proposed initial step involves the oxidative addition of the Si-H bond to the rhodium center, forming a rhodium hydride species uvic.cadissertation.comuvic.ca. For instance, the complex [(PPh₃)₂Rh(H)(Cl)(SiHR₂)] has been isolated and identified as a catalytically competent species, suggesting it is involved early in the catalytic pathway uvic.ca. The precise nature of the active species can depend on the specific catalyst precursor and reaction conditions, with rhodium hydride complexes being frequently implicated as the key intermediates uvic.ca.
Catalyst Deactivation Pathways
While specific pathways detailing the deactivation of catalysts used in reactions involving this compound were not extensively detailed in the reviewed literature, general principles of catalyst behavior in silane chemistry can be inferred. The presence of certain ligands, particularly cis-chelating ones, has been noted to exert an inhibitory effect on the reaction rates of silanes, such as the dimerization of this compound csj.jp. Such inhibitory effects can be indicative of how catalyst activity is modulated, and in some cases, how catalysts might lose efficiency or become deactivated through ligand-induced changes in their coordination sphere or electronic state.
Nickel-Catalyzed Reactions (e.g., Deuteration, Hydrosilylation)
This compound has been studied in the context of catalytic processes. For instance, its catalytic dimerization has been observed, with its rate being influenced by the nature of the catalyst's ligands csj.jp. However, specific examples detailing nickel-catalyzed reactions such as deuteration or hydrosilylation directly involving this compound as a substrate were not prominent in the provided search snippets. Research in related silane chemistry often employs various transition metals, including nickel, for transformations like hydrosilylation, but direct mechanistic studies or applications of nickel catalysis with this compound for these specific reactions were not detailed.
Mechanistic Insights (e.g., H/D exchange, σ-bond metathesis)
Detailed mechanistic insights into nickel-catalyzed reactions of this compound, including processes like H/D exchange or σ-bond metathesis, were not explicitly provided in the reviewed literature. While mechanisms for related silane transformations catalyzed by other metals, such as rhodium-catalyzed dehydrocoupling, have been proposed involving metal hydride intermediates and oxidative addition/reductive elimination steps csj.jp, similar specific mechanistic pathways for nickel-catalyzed reactions of this compound remain underexplored in the context of the provided information.
Influence of Catalyst Structure and Ligands
The structure of a catalyst, particularly the nature of its ligands, significantly influences its activity and selectivity in reactions involving silanes. For this compound, it has been observed that cis-chelating ligands can exert an inhibitory effect on the rate of its catalytic dimerization csj.jp. This highlights how the steric and electronic properties of ligands coordinated to the metal center can modulate the catalytic performance, affecting reaction kinetics and potentially influencing the catalyst's stability or pathway.
Functionalization Reactions of this compound and Related Polysilanes
The functionalization of polysilanes, including those derived from or related to this compound, is a critical area for tailoring their properties for advanced applications. This involves modifying either the polymer backbone or, more commonly, the organic side chains attached to the silicon atoms.
Post-Polymerization Functionalization
Post-polymerization functionalization offers a versatile route to introduce desired chemical functionalities onto pre-formed polysilane chains. This approach allows for the modification of polymers after their synthesis, often under milder reaction conditions compared to direct polymerization of functionalized monomers. Such strategies can involve reactions at chain ends or along the polymer backbone, enabling the attachment of various functional groups to impart specific characteristics, such as improved solubility, cross-linking capabilities, or responsiveness to external stimuli csj.jp.
Side Chain Modification for Property Tuning
The organic side chains of polysilanes play a crucial role in determining their physical and electronic properties. Modifications to these side chains can significantly alter the polymer's electronic structure, optical absorption, solubility, thermal stability, and conformational behavior. For example, the steric bulk and electronic nature of the alkyl groups, such as the hexyl chains in this compound, influence the interchain interactions and the delocalization of sigma-electrons along the silicon backbone. Introducing functional groups within these side chains allows for precise tuning of properties like photoluminescence, conductivity, and processability. While methods like Wurtz polymerization are effective for creating polysilanes, they can be incompatible with monomers bearing certain functional side chains, making post-polymerization functionalization a preferred strategy for incorporating diverse functionalities.
Compound List:
this compound
Polysilanes
Poly(methyl-n-propylsilane) (PMPrS)
Poly(this compound) (PDHS)
Advanced Materials Applications of Poly Di N Hexylsilane
Ceramic Precursors and Hybrid Materials
Poly(di-n-hexylsilane)-Containing Hybrid Films (e.g., Zirconia Hybrids, Polysiloxane Composites)
Poly(this compound) (PDHS) has been successfully incorporated into inorganic matrices to create hybrid thin films with enhanced or modified properties. Notably, PDHS-zirconia hybrid thin films have been fabricated using sol-gel methods, combining the organic polymer with a zirconia inorganic network aip.orgaip.orgdntb.gov.uaresearchmap.jpresearchgate.net. These films are typically prepared by spin coating a solution containing a PDHS-acrylic block copolymer (P(DHS-co-AAEM)) and zirconium alkoxide, followed by baking at temperatures around 150 °C aip.orgaip.org. The resulting hybrid materials exhibit improved stability and tunable optical properties.
In addition to zirconia hybrids, PDHS has also been explored in polysiloxane composites lsu.edulsu.edu. Polysiloxanes are known for their hydrophobic nature, chemical inertness, good thermal stability, low viscosity, and gas permeability researchgate.netbuffalo.edu. When PDHS is integrated into polysiloxane matrices, the conformation of the PDHS polymer chain is influenced by the flexibility of the composite, leading to distinct transition behaviors compared to PDHS in solution or the solid state lsu.edulsu.edu. These polysiloxane-based composites offer transparency in the visible region, allowing for the observation of the polymer's optical properties without interference lsu.edu.
Suppression of Thermochromism in Hybrid Materials
A key characteristic of poly(di-n-alkylsilanes), including PDHS, is thermochromism – a phenomenon where the polymer undergoes a reversible color change with temperature due to conformational transitions of the silicon backbone aip.orgaip.orgresearchgate.net. In PDHS, this transition involves a shift in the optical absorption peak from 317 nm (disordered, high-temperature phase) to 374 nm (ordered, low-temperature phase) aip.orgaip.org.
The integration of PDHS into hybrid matrices, particularly with zirconia, has demonstrated a significant suppression of this thermochromism aip.orgaip.orgresearchgate.net. In PDHS-zirconia hybrid films, the polysilane main chain conformation is effectively fixed into a "disordered" form within the rigid zirconia matrix, preventing the ordered-disordered phase transition responsible for thermochromism aip.orgaip.org. This stabilization leads to a continuous decrease in the refractive index with increasing temperature, rather than the abrupt change observed in pure PDHS aip.orgaip.org. While PDHS-zirconia hybrids show this suppression, similar efforts with PDHS-silica and PDHS-titania hybrid films did not yield the same result aip.org.
Nanocomposite Materials
PDHS has been utilized in various nanocomposite structures, leveraging the unique properties of both the polymer and the nanoscale host materials.
Poly(this compound) in Mesoporous Silica (B1680970) (e.g., SBA-15, MCM-41)
Mesoporous silica materials, such as SBA-15 and MCM-41, are characterized by their ordered pore structures, high specific surface areas, and tunable pore sizes acsmaterial.comacsmaterial.comsigmaaldrich.com. PDHS has been successfully incorporated into these materials, with studies indicating that the polymer localizes within the pores, leading to increased stability researchgate.net. The confinement of PDHS within the mesoporous silica framework can influence its conformational behavior and optical properties. For instance, the conformation of PDHS can change when embedded in small-diameter pores with a high density of surface Si-OH groups researchgate.net. Research has also shown temperature-independent exciton (B1674681) relaxation in PDHS confined within mesoporous silica, a behavior distinct from its behavior in bulk films tohoku.ac.jp.
Table 1: Properties of Mesoporous Silica Materials
| Material | Typical Pore Diameter (nm) | Typical BET Surface Area (m²/g) | Typical Pore Volume (cm³/g) |
| SBA-15 | 6–11 | ≥550 | 1.46 |
| MCM-41 | 3.4 - 4.0 | >800 - >850 | ≥0.75 |
Polymeric Composites with Ferroelectric Barium Titanate
PDHS has been combined with ferroelectric barium titanate (BaTiO₃) to create polysilane–barium titanate (PSH–BT) polymeric composites mdpi-res.commdpi.comglobalauthorid.comresearchgate.net. Barium titanate is a well-known ferroelectric material with a perovskite structure and high permittivity mdpi.comnist.gov. These composites can exhibit enhanced dielectric properties compared to the pure polymer matrix, with studies reporting higher dielectric constants and lower loss permittivities for the PSH–BT composites mdpi.comresearchgate.net. Such composites have shown stability in the presence of ultraviolet (UV) light and potential applications in electronic devices operating in UV-irradiated environments mdpi.comresearchgate.net.
Table 2: Dielectric Properties of Polysilane–Barium Titanate Composites
| Composite | Frequency Range (Hz) | ε' (Dielectric Constant) | ε'' (Loss Permittivity) |
| PSH/BT₁ | 10⁶ – 10⁻² | 6.18 – 7.12 | 0.05 – 149.57 |
| PSH/BT₂ | 10⁶ – 10⁻² | 12.75 – 16.04 | 0.02 – 84.13 |
Energy Transfer and Exciton Dynamics in Nanocomposites
The σ-conjugation along the silicon backbone of PDHS is responsible for its interesting photophysical properties, including exciton dynamics ibm.comaps.orgcapes.gov.br. Research has investigated the temperature dependence of luminescence intensity, rise times, and decay times in PDHS films and solutions aps.orgcapes.gov.br. In PDHS films, interchain exciton transfer contributes to a greater temperature sensitivity of the time response compared to solutions aps.orgcapes.gov.br. Studies have also explored exciton dynamics in PDHS confined within mesoporous silica, revealing temperature-independent exciton relaxation in these nanostructured environments tohoku.ac.jp. These investigations into exciton behavior are crucial for understanding energy transfer mechanisms within PDHS-based nanocomposites and for designing optoelectronic devices.
Microelectronic Applications
Polysilanes, including PDHS, have been recognized for their potential in microelectronic applications, particularly in lithography for large-scale integration (LSI) fabrication researchgate.net. Their photo-reactivity and high etching durability make them candidates for advanced lithographic processes requiring sub-0.2 μm pattern fabrication researchgate.net. PDHS films have been studied in comparison to other materials for their electronic states and excited states, suggesting their relevance in microelectronic device architectures dokumen.pub. Furthermore, polysilanes are considered for roles such as photoresists and as hole conductors in electrophotography due to their unique optoelectronic properties derived from the delocalized σ-electrons along the silicon backbone researchgate.net. Research also points to the use of polysilanes in "Silicon Containing Photoresists" and theoretical studies on PDHS for microelectronic applications dtic.mil.
Emerging Research Frontiers and Future Outlook
Rational Design of Poly(di-n-hexylsilane) Architectures for Tailored Properties
The rational design of poly(this compound) (PDHS) architectures is a burgeoning area of research focused on fine-tuning the polymer's properties for specific applications. By manipulating the polymer's structure at the molecular level, scientists can control its electronic, optical, and physical characteristics.
A key strategy in tailoring PDHS properties is the synthesis of copolymers. By incorporating different monomer units alongside this compound, researchers can introduce new functionalities and modify the polymer backbone. For instance, creating copolymers with aryl-substituted silanes can alter the electronic properties due to the interaction of the substituent π orbitals with the σ orbitals of the silicon backbone. illinois.edu Sonochemistry has emerged as a useful technique for synthesizing copolymers containing both alkyl and aryl substituents. illinois.edu Another approach involves creating block copolymers, such as by photopolymerizing 2-(acetoacetoxy)ethylmethacrylate (AAEM) with PDHS acting as a macrophotoinitiator. aip.org This results in a copolymer, P(DHS-co-AAEM), which can then be used to create organic-inorganic hybrid materials. aip.org
The dimensionality of the silicon framework also plays a crucial role in determining the polymer's properties. Polysilanes can be synthesized as linear chains, branched structures, or networks. ias.ac.in Branched and network polysilanes, also known as poly(silylene-co-silyne) and poly(silyne) respectively, exhibit distinct photophysical properties compared to their linear counterparts. ias.ac.in For example, branched polysilanes can show separate emission bands characteristic of both their linear and branched segments. ias.ac.in
Furthermore, the conformation of the PDHS backbone is intimately linked to its electronic properties. kpi.ua The polymer can exist in different conformational states, such as an all-trans planar zigzag or a more disordered gauche conformation. kpi.uaspiedigitallibrary.org The transition between these states, often triggered by temperature (thermochromism) or pressure (piezochromism), leads to significant changes in the UV absorption spectrum. kpi.ua By controlling the side-chain crystallization, which influences the backbone conformation, the electronic absorption can be shifted to longer wavelengths. illinois.edu The interdependence between the backbone conformation and the side-chain substituents is a critical factor in tailoring the UV absorption characteristics of PDHS. kpi.ua Research has shown that even in solution, PDHS can exhibit multiple conformational forms simultaneously. researchgate.net
Table 1: Influence of Architectural Design on Poly(this compound) Properties
| Architectural Modification | Resulting Property Change | Reference |
|---|---|---|
| Copolymerization with aryl-substituted silanes | Altered electronic properties due to σ-π orbital interaction. | illinois.edu |
| Formation of P(DHS-co-AAEM) block copolymer | Enables creation of organic-inorganic hybrid materials. | aip.org |
| Synthesis of branched polysilanes | Distinct photophysical properties with multiple emission bands. | ias.ac.in |
| Control of side-chain crystallization | Shifts electronic absorption to longer wavelengths. | illinois.edu |
| Induction of all-trans backbone conformation | Leads to a red-shifted UV absorption maximum. | kpi.ua |
Integration into Novel Device Architectures
The unique electronic and optical properties of poly(this compound) make it a promising candidate for integration into a variety of novel device architectures. Its σ-conjugated silicon backbone allows for delocalization of electrons, leading to interesting phenomena that can be harnessed for electronic and optoelectronic applications. kpi.ua
One of the key application areas for PDHS is in organic electronics . Due to their conductivity, polysilanes are being explored for use in electronic devices. mdpi.com The high mobility of charge carriers in PDHS makes it suitable for use as hole transport layers in organic light-emitting devices (OLEDs). spiedigitallibrary.orgscribd.com By improving the orientational ordering of the polymer chains, the photoconductivity can be significantly enhanced, further boosting its potential in such applications. spiedigitallibrary.org
PDHS and its derivatives are also being investigated for use in sensors . The sensitivity of their optical properties to the polymer's conformation makes them suitable for sensing applications. researchgate.net For example, polymer composites of polymethine dyes with polysilanes can be used as near-IR radiation sensors. researchgate.net Additionally, the fluorescence of PDHS has been used as a probe to investigate interactions within hybrid materials, such as with TiO2 nanoparticles. researchgate.net The development of sensors based on nano-sized tin dioxide has also been an area of related research. bitp.kiev.ua
In the field of photovoltaics , the unique properties of polysilanes are being explored. Polymer composites containing PDHS have been suggested for use in IR photoconverters, including solar cells. researchgate.net The ability to tune the electronic properties through architectural design, as discussed in the previous section, is crucial for optimizing their performance in photovoltaic devices.
Furthermore, PDHS has been incorporated into hybrid materials to create novel functionalities. For example, PDHS-zirconia hybrid thin films have been fabricated using a sol-gel method. aip.org These hybrid materials exhibit suppressed thermochromism and a continuous decrease in refractive index with increasing temperature, making them interesting for optical applications. aip.orgresearchgate.net The creation of nanocomposite films by incorporating PDHS into inorganic matrices like SiO2 and TiO2 has also been demonstrated, with the photoelectronic properties being studied through fluorescence measurements. researchgate.netresearchgate.net
Advanced Characterization Techniques for In Situ and Operando Studies
To fully understand and optimize the performance of this compound-based materials in devices, it is crucial to employ advanced characterization techniques that can probe their properties under real-world operating conditions. In situ and operando studies, which monitor the material as it functions, provide invaluable insights into dynamic processes and structure-property relationships.
Spectroscopic techniques are at the forefront of characterizing PDHS. Variable-temperature UV and Raman spectroscopy are powerful tools for studying the complex thermochromic phase transitions in polysilanes. researchgate.net These techniques can distinguish between different polymer modifications and track changes in the silicon backbone and side chains. researchgate.net Fluorescence and photoluminescence excitation spectroscopy are also widely used to investigate the electronic structure and conformational changes of PDHS, especially when embedded in nanoporous materials or in hybrid films. researchgate.netresearchgate.net The temperature dependence of photoluminescence can reveal information about thermochromic transitions and interactions with other materials. aip.orgresearchgate.net
X-ray and electron diffraction are essential for determining the crystal structure and conformation of PDHS. kpi.uaacs.org X-ray diffraction has been used to determine the all-trans backbone conformation and the orthorhombic unit cell of the low-temperature phase of PDHS. kpi.ua These techniques have also been instrumental in studying the order-disorder phase transition and the liquid-crystalline phases that can form at elevated temperatures. spiedigitallibrary.org By combining diffraction data with molecular modeling, a more unified picture of both the main and side chain conformations can be obtained. researchgate.net
Microscopy techniques provide visual information about the morphology and organization of PDHS films. Polarizing optical microscopy is particularly useful for observing the liquid-crystalline textures that appear above the phase transition temperature. spiedigitallibrary.org
For studying the kinetics of conformational changes, spectroscopic methods are employed. These studies provide insights into the dynamics of the polymer chains in various poly(di-n-alkylsilanes). tandfonline.com
The development of advanced characterization techniques is an ongoing effort. The use of multiple techniques in a complementary fashion, such as combining spectroscopic and diffraction methods, is crucial for a comprehensive understanding of the complex behavior of PDHS. numberanalytics.com Furthermore, the ability to perform these measurements in situ and operando is key to correlating the material's fundamental properties with its performance in electronic and optoelectronic devices.
Sustainable Synthesis and Processing Methodologies
In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis and processing of polymers, and polysilanes are no exception. mdpi.com The traditional Wurtz coupling reaction, while widely used for synthesizing polysilanes, has several drawbacks, including harsh reaction conditions and intolerance to many reactive functional groups. scribd.com This has spurred research into alternative, greener synthetic routes.
One promising sustainable approach is dehydrogenative cross-coupling . This method is considered more environmentally friendly because the only byproduct is hydrogen gas. mdpi.com Catalytic dehydrogenation has been shown to be effective for synthesizing polysilanes from monomers like RSiH3. scribd.com Various catalysts, including those based on inexpensive and nontoxic metals like manganese, are being explored for this purpose. researchgate.net
Another area of investigation is the use of alternative reducing agents and reaction conditions for Wurtz-type couplings. For example, the reduction of dichlorosilanes using magnesium metal in the presence of a Lewis acid has been shown to be a practical method for synthesizing polysilanes at room temperature. researchgate.net
Beyond the initial synthesis, the development of sustainable processing methods is also crucial. This includes minimizing the use of hazardous solvents and reducing energy consumption during processing steps like film deposition and annealing.
The focus on sustainability also extends to the development of degradable silicon-based polymers . Poly(silyl ether)s (PSEs), for instance, are a class of silicon-containing polymers that can be easily hydrolyzed due to the presence of Si-O-C bonds. mdpi.com This hydrolytic degradability makes them attractive for applications where environmental persistence is a concern. mdpi.com
The development of sustainable synthesis and processing methodologies for polysilanes is still an emerging field, but it holds significant promise for reducing the environmental impact of these materials and aligning their production with the principles of green chemistry. numberanalytics.comnumberanalytics.com
Theoretical Predictions and Machine Learning in Polysilane Research
Theoretical predictions and machine learning are increasingly being employed to accelerate the discovery and design of new polysilane materials with tailored properties. These computational approaches offer a powerful alternative to time-consuming and expensive experimental screening. mdpi.comresearchgate.net
Quantum chemistry (QC) and molecular mechanics (MM) are widely used methods for accurately predicting the physical properties of polymers. mdpi.comresearchgate.net QC methods, such as Density Functional Theory (DFT), can describe the properties of materials at the atomic and molecular level. researchgate.net These methods have been used to investigate the structures, stabilities, and electronic properties of polysilane nanostructures and to understand the effects of substituents and backbone conformation on the electronic properties of polysilanes. acs.orgaip.org MM calculations have been used to determine the lowest energy conformations of polysilanes and related polymers. kpi.ua
Quantitative Structure-Property Relationship (QSPR) models are another important tool. These models establish a mathematical relationship between the chemical structure of a polymer and its macroscopic properties. mdpi.comacs.org By using the structure of the smallest repeating unit, QSPR models can rapidly predict various polymer properties. mdpi.com
Machine learning (ML) is revolutionizing polymer research by enabling high-throughput screening of virtual polymer libraries. acs.orgacs.org ML algorithms, such as Gaussian process regression (GPR), neural networks, and random forests, can be trained on existing polymer data to predict the properties of new, undiscovered polymers. acs.orgacs.org This approach has been used to predict a wide range of properties, including thermal stability and mechanical properties. acs.orgacs.org For polysilanes, ML can help in designing materials with specific optical and electronic properties. researchgate.net
A key challenge in applying ML to polymer research is the availability of large, high-quality datasets. acs.orgresearchgate.net Efforts are underway to develop comprehensive polymer databases and to use techniques like data mapping and multifidelity learning to improve the accuracy of ML models, even with limited data. acs.org
The integration of these theoretical and computational approaches into the research and development workflow for polysilanes holds immense potential. By providing insights into structure-property relationships and enabling the in silico design of new materials, these methods can significantly accelerate the development of next-generation polysilane-based technologies. chemrxiv.org
Q & A
Q. How do high-pressure conditions affect the solid-state structure of PDHS?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
